4,4,5-三甲基-1,2,3,4-四氢异喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-Tetrahydroisoquinoline, which is an important structural motif of various natural products and therapeutic lead compounds . It has garnered significant attention in recent years due to its potential as a precursor for various alkaloids displaying multifarious biological activities .

Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydroisoquinoline derivatives has been a topic of considerable research interest. Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles have been explored . Multicomponent reactions (MCRs) are also considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .Molecular Structure Analysis

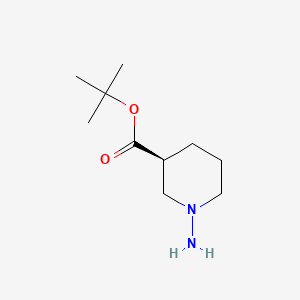

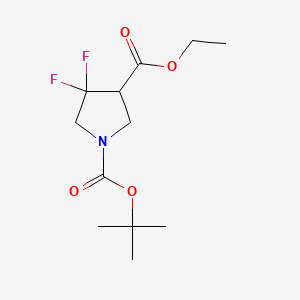

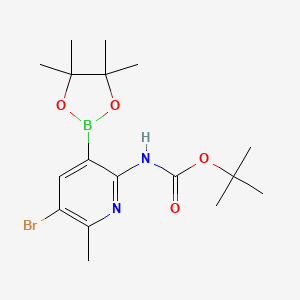

The molecular structure of 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline is characterized by a tetrahydroisoquinoline core with three methyl groups attached at the 4 and 5 positions . The molecular formula is C12H17N .Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-Tetrahydroisoquinoline focus on its C (1)-functionalization . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted . Transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles have been explored .科学研究应用

生物碱合成:1,2,3,4-四氢异喹啉衍生物用作合成各种生物碱的起始原料。例如,它们用于一步合成 5,6-二氢吡咯并[2,1 a]异喹啉和 1-苄基-3,4-二氢异喹啉,它们进一步转化为层状菌素 G 三甲醚和层状菌素 U 等化合物 (Liermann 和 Opatz,2008)。

心血管活性:已合成 1,2,3,4-四氢异喹啉的取代衍生物以评估潜在的心血管活性。这些化合物与三甲喹啉和四氢罂粟碱有关 (Vomero 和 Chimenti,1976)。

β-肾上腺素能和抗聚集活性:一些四氢异喹啉衍生物显示出 β-肾上腺素能活性和血小板抗聚集活性。它们的化学结构的变化会导致生物活性的定性和定量差异 (Miller 等人,1980)。

不对称催化中的手性四氢异喹啉:C1-手性四氢异喹啉已表现出广泛的生物活性,并用作不对称催化中的手性支架。已经开发出用于其合成的新的催化立体选择性策略 (Liu 等人,2015)。

癌症研究中的细胞毒性:N-甲苯磺酰基-1,2,3,4-四氢异喹啉类似物已显示出对各种癌细胞系的细胞毒性,表明它们在癌症研究中的潜力 (Pingaew 等人,2013)。

有机催化对映选择性合成:有机催化、区域和对映选择性 Pictet-Spengler 反应已用于合成 1-苄基-1,2,3,4-四氢异喹啉,从而制备出具有生物学意义的生物碱 (Ruiz-Olalla 等人,2015)。

合成和抗癌特性:已经合成了各种取代的 1,2,3,4-四氢异喹啉作为潜在的抗癌剂,突出了这种支架在药物发现中的重要性 (Redda 等人,2010)。

支气管扩张活性:异喹啉衍生物,包括四氢异喹啉,已显示出显着的支气管扩张作用,表明它们在治疗呼吸系统疾病方面的潜力 (Iwasawa 和 Kiyomoto,1967)。

未来方向

The future directions in the research of 1,2,3,4-Tetrahydroisoquinoline and its derivatives like 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline could involve the development of novel THIQ analogs with potent biological activity . Additionally, the exploration of new and environmentally friendly methods for the synthesis of THIQ derivatives is on the rise .

属性

IUPAC Name |

4,4,5-trimethyl-2,3-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9-5-4-6-10-7-13-8-12(2,3)11(9)10/h4-6,13H,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTPIOLOZAMDEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)CNCC2(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80744839 |

Source

|

| Record name | 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline | |

CAS RN |

1268092-10-9 |

Source

|

| Record name | 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80744839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Oxaspiro[2.3]hexane](/img/structure/B597741.png)

![Tert-butyl 4-(isoxazolo[5,4-c]pyridin-3-yl)piperidine-1-carboxylate](/img/structure/B597751.png)